molecular formula C7H6Cl2O2S B1271417 (2-Chlorophenyl)methanesulfonyl chloride CAS No. 77421-13-7

(2-Chlorophenyl)methanesulfonyl chloride

Cat. No.: B1271417
CAS No.: 77421-13-7
M. Wt: 225.09 g/mol
InChI Key: CHPZYFXSICSCNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)methanesulfonyl chloride can be synthesized by reacting benzylsulfonyl chloride with ferrous chloride in an appropriate solvent at room temperature . The reaction involves the following steps:

  • Dissolve benzylsulfonyl chloride in a suitable solvent.
  • Add ferrous chloride to the solution.
  • Maintain the reaction mixture at room temperature until the reaction is complete.
  • Extract and purify the product by distillation or other methods.

Industrial Production Methods: In industrial settings, this compound is often produced by chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reactions are as follows:

  • CH3SO3H + SOCl2 → CH3SO2Cl + SO2 + HCl
  • CH3SO3H + COCl2 → CH3SO2Cl + CO2 + HCl

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)methanesulfonyl chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2-chlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPZYFXSICSCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374036
Record name (2-Chlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77421-13-7
Record name (2-Chlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chlorophenyl)methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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